molecular formula C21H24O5 B3030860 Schisandrone

Schisandrone

Cat. No.: B3030860
M. Wt: 356.4 g/mol
InChI Key: DRKPZVVNEGETTG-XAAFQQQXSA-N
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Description

Schisandrone is a natural compound isolated from the fruits of Schisandra sphenanthera, a plant species belonging to the Schisandra genus. This compound is a 4-aryltetralone lignan and has been reported to possess various biological activities, including antioxidant properties and potential therapeutic effects on Alzheimer’s disease .

Mechanism of Action

Target of Action

Schisandrone, a primary active compound within the widely used traditional medicinal plant Schisandra chinensis , has been identified to target α-hemolysin (Hla), a critical virulence determinant in the pathogenicity of Staphylococcus aureus . Hla plays a significant role in bacterial virulence, making it an appealing target for therapeutic applications .

Mode of Action

This compound interacts with its target, Hla, by inhibiting its production and thus hemolytic activity in a dose-dependent manner aureus . In addition, this compound has been found to down-regulate the transcriptional levels of hla, agrA, and RNAIII .

Biochemical Pathways

The implicated pathways associated with the action of this compound predominantly include nuclear factor-κB (NF-κB) pathways, Mitogen-activated protein kinase (MAPK), and Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/AKT) . These pathways play crucial roles in cellular processes such as inflammation, cell growth, and survival.

Pharmacokinetics

This compound exhibits a swift absorption and elimination profile in vivo, with a maximum concentration time (Tmax) of 2.07 hours and a half-life (t1/2) of 9.48 hours . The bioavailability of this compound is largely affected by hepatic and intestinal first-pass metabolism, which limits the clinical efficacy of this compound .

Result of Action

The molecular and cellular effects of this compound’s action include the significant alleviation of Hla-mediated injury of A549 cells co-cultured with S. aureus . In vivo studies further suggest that this compound combined with antibiotic ceftiofur exhibits a significant therapeutic effect on S. aureus infection .

Biochemical Analysis

Biochemical Properties

Schisandrone has been identified as an effective inhibitor of α-hemolysin (Hla), a virulence factor in Staphylococcus aureus . It inhibits Hla production and hemolytic activity in a dose-dependent manner without affecting the growth of S. aureus .

Cellular Effects

This compound has been shown to down-regulate the transcriptional levels of hla, agrA, and RNAIII . This results in a significant alleviation of Hla-mediated injury of A549 cells co-cultured with S. aureus .

Molecular Mechanism

The molecular mechanism of this compound involves inhibiting the activity of Hla . This inhibition occurs at the transcriptional level, reducing the production of Hla and thus its hemolytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits a dose-dependent inhibition of Hla production

Dosage Effects in Animal Models

In vivo studies have suggested that this compound combined with the antibiotic ceftiofur exhibits a significant therapeutic effect on S. aureus infection

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of schisandrone involves the extraction and isolation from the fruits of Schisandra sphenanthera. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar extraction and isolation techniques but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Schisandrone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds of this compound .

Comparison with Similar Compounds

Schisandrone is unique among lignans due to its specific biological activities and chemical structure. Similar compounds include:

    Schizandrin: Another lignan from Schisandra species with hepatoprotective and antioxidant properties.

    Schisantherin A: Known for its anti-inflammatory and neuroprotective effects.

    Deoxyschisandrin: Exhibits antioxidant and anti-cancer activities.

Compared to these compounds, this compound stands out for its specific inhibition of α-hemolysin and its potential therapeutic effects on Alzheimer’s disease .

Properties

IUPAC Name

(2S,3S,4R)-4-(3,4-dimethoxyphenyl)-7-hydroxy-6-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O5/c1-11-12(2)21(23)15-9-16(22)18(25-4)10-14(15)20(11)13-6-7-17(24-3)19(8-13)26-5/h6-12,20,22H,1-5H3/t11-,12+,20-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKPZVVNEGETTG-XAAFQQQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)OC)OC)OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](C(=O)C2=CC(=C(C=C2[C@H]1C3=CC(=C(C=C3)OC)OC)OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Schisandrone and where is it found?

A1: this compound is a lignan, a type of natural product, found in the fruit of the Schisandra species, particularly Schisandra sphenanthera [, ].

Q2: What are the potential benefits of this compound in Alzheimer’s disease models?

A2: Studies in rat models of Alzheimer's disease induced by amyloid-beta (Aβ) suggest that this compound may:

  • Improve learning and memory: this compound administration has been linked to reduced escape latency in Morris water maze tests, indicating enhanced learning and memory capabilities [, , ].
  • Reduce oxidative stress: It may elevate the activity of antioxidant enzymes like catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) in the brain [, ].
  • Decrease inflammatory markers: this compound has been shown to decrease the levels of IL-1β and iNOS mRNA in the hippocampus of AD model rats, suggesting anti-inflammatory effects [].

Q3: How does this compound impact neuronal cells directly affected by Aβ?

A3: Research on cultured hippocampal neurons indicates that this compound may protect neurons by maintaining intracellular calcium homeostasis. It appears to achieve this by inhibiting the increase in intracellular calcium levels ([Ca²⁺]ᵢ) induced by Aβ [].

Q4: What is the relationship between this compound and the NF-kB signaling pathway?

A4: this compound has been shown to influence the NF-kB signaling pathway, which is involved in inflammatory responses. Studies have reported a decrease in the expression of NF-kB and iNOS in the hippocampus of rats treated with this compound. This suggests that this compound might exert its protective effects, at least partially, by modulating the NF-kB pathway [].

Q5: Does this compound interact with other systems beyond the central nervous system?

A5: Yes, research indicates that this compound demonstrates antioxidant properties in other organs as well. It has been shown to inhibit lipid peroxidation induced by various factors in the microsomes of the brain, liver, and kidney cells of rats. Notably, its potency in inhibiting lipid peroxidation was found to be greater than that of vitamin E [].

Q6: Are there any structural insights into this compound?

A6: this compound belongs to the 4-aryltetralone lignan family []. While the provided abstracts don't delve into detailed spectroscopic data, they highlight its structure as a key characteristic influencing its activity.

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